N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide
Overview
Description
N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide is a useful research compound. Its molecular formula is C17H19FN2O4S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.10495643 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
SMR000073743, also known as N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide, has been found to target the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins and stabilizing proteins against aggregation.
Mode of Action
The compound interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance. By targeting DnaK, SMR000073743 disrupts the biofilm formation process, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .
Biochemical Pathways
It is known that the compound interferes with the protein folding process mediated by dnak . This disruption affects the ability of Staphylococcus aureus to form biofilms, a key survival mechanism for many bacteria.
Result of Action
The primary result of SMR000073743’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially enhance the effectiveness of antibiotic treatments and reduce the severity and duration of infections.
Biochemical Analysis
Biochemical Properties
N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide interacts with α-l-fucosidases, a type of enzyme that breaks down fucose, a hexose deoxy sugar . The compound’s interaction with these enzymes is characterized by its potent inhibitory effects .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with α-l-fucosidases. By inhibiting these enzymes, the compound can influence cellular processes related to the metabolism of fucose .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with α-l-fucosidases. It binds to these enzymes, inhibiting their activity and thereby affecting the metabolism of fucose within the cell .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of fucose, due to its interaction with α-l-fucosidases
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-12(2)20-25(22,23)14-9-7-13(8-10-14)24-11-17(21)19-16-6-4-3-5-15(16)18/h3-10,12,20H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSZWYYHGTHIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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